2-(2-Amino-2-methylpropoxy)-3,5-dichloropyridine hydrochloride

Atrial fibrillation Ion channel selectivity Action potential duration

The target compound, also designated XEN‑D0103 or S66913, is an orally bioavailable small‑molecule inhibitor of the voltage‑gated potassium channel Kv1.5. It belongs to the class of atrial‑selective IKur blockers developed for paroxysmal atrial fibrillation (PAF).

Molecular Formula C9H13Cl3N2O
Molecular Weight 271.6 g/mol
CAS No. 1423025-60-8
Cat. No. B1378617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-2-methylpropoxy)-3,5-dichloropyridine hydrochloride
CAS1423025-60-8
Molecular FormulaC9H13Cl3N2O
Molecular Weight271.6 g/mol
Structural Identifiers
SMILESCC(C)(COC1=C(C=C(C=N1)Cl)Cl)N.Cl
InChIInChI=1S/C9H12Cl2N2O.ClH/c1-9(2,12)5-14-8-7(11)3-6(10)4-13-8;/h3-4H,5,12H2,1-2H3;1H
InChIKeyUPXUJKIPNGGZBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-2-methylpropoxy)-3,5-dichloropyridine hydrochloride (CAS 1423025-60-8): A Selective Kv1.5 Blocker for Atrial Fibrillation Research


The target compound, also designated XEN‑D0103 or S66913, is an orally bioavailable small‑molecule inhibitor of the voltage‑gated potassium channel Kv1.5. It belongs to the class of atrial‑selective IKur blockers developed for paroxysmal atrial fibrillation (PAF). Unlike multichannel antiarrhythmics, XEN‑D0103 is reported as a nanomolar ion‑channel blocker with high selectivity for Kv1.5 over cardiac ion channels critical for ventricular repolarization [1][2].

Why In‑Class IKur Blockers Cannot Be Simply Substituted for 2-(2-Amino-2-methylpropoxy)-3,5-dichloropyridine Hydrochloride


Kv1.5 blockers differ substantially in binding site, selectivity against hERG/NaV/CaV channels, frequency‑dependent behaviour, and pharmacokinetic properties. XEN‑D0103’s nanomolar Kv1.5 inhibition, absence of ventricular action‑potential effect at 10 µM, and clinical demonstration of negligible heart rate or QTc prolongation distinguish it from earlier blockers such as XEN‑D0101 (IC₅₀ 241 nM) and from multichannel antiarrhythmics like vernakalant. Uncontrolled substitution risks introduction of ventricular pro‑arrhythmia or loss of atrial‑specific efficacy [1][2].

Quantitative Differentiation Evidence for 2-(2-Amino-2-methylpropoxy)-3,5-dichloropyridine Hydrochloride


Atrial-Selective Action Potential Modulation vs. Multichannel Antiarrhythmics

XEN-D0103 (10 µM) did not significantly alter human ventricular action potentials, whereas the multichannel IKur/hERG/NaV blocker vernakalant (10 µM) has been shown to prolong ventricular APD and acutely increase QT interval in animal models. This extreme atrial-selectivity reduces the risk of ventricular pro-arrhythmia that limits the use of less selective Kv1.5 or multichannel antiarrhythmics [1].

Atrial fibrillation Ion channel selectivity Action potential duration

Clinical QTc Safety Profile vs. Other Kv1.5 Blockers

In a Phase 1 double‑blind, placebo‑controlled study, XEN‑D0103 achieved plasma concentrations up to 7000 ng mL⁻¹ without any increase in ΔΔQTcF. No subject exhibited a QTcF >450 ms or an increase from baseline >30 ms [1]. In contrast, the earlier Kv1.5 blocker XEN‑D0101 exhibits an hERG IC₅₀ of 13 µM (53‑fold selectivity over Kv1.5), a margin that could be insufficient at high exposure levels [2].

QTc prolongation Phase 1 safety Kv1.5 selectivity

Reduction in Paroxysmal Atrial Fibrillation Episode Frequency vs. Placebo

In a double‑blind, placebo‑controlled crossover trial (n = 21) of patients with PAF and dual‑chamber pacemakers, XEN‑D0103 50 mg b.i.d. reduced the mean frequency of AF episodes with a relative reduction of 0.72 (95% CI 0.66‑0.77, p < 0.0001) compared with placebo, while total AF burden was not significantly different [1]. This dissociation (frequency reduction without burden change) is a distinctive pharmacodynamic signature not reported for multichannel antiarrhythmics.

Atrial fibrillation burden Randomized clinical trial Antiarrhythmic efficacy

Absence of Heart Rate Effect vs. Placebo

XEN-D0103 did not have any apparent effect on heart rate compared to placebo in the pacemaker crossover trial [1]. In contrast, the structurally related multichannel agent vernakalant has been associated with transient bradycardia or hypotension in clinical use. The neutral chronotropic profile of XEN-D0103 reflects its narrow ion‑channel selectivity and supports its utility in AF models without confounding hemodynamic effects.

Heart rate safety Autonomic modulation Kv1.5 specificity

High Chemical Purity vs. Typical Commercial Grades

The hydrochloride salt is available at ≥98% purity (HPLC‑verified) from qualified vendors such as Fluorochem, whereas many distributors list the compound at 95% purity . For in‑vitro electrophysiology and in‑vivo pharmacological studies, the higher purity reduces the risk of confounding by‑products and improves data reproducibility relative to lower‑grade material.

Chemical purity Analytical QC Research supply chain

Limitations of Cross‑Compound Comparisons

No published head‑to‑head study directly compares XEN‑D0103 with another Kv1.5 blocker under identical experimental conditions. Direct comparisons between the target compound and XEN‑D0101 or vernakalant rely on cross‑study data with differing assay systems, and the precise hERG IC₅₀ for XEN‑D0103 has not been publicly reported. Therefore all cross‑compound differentiation claims should be considered ‘Cross‑study comparable’ or ‘Supporting evidence’ rather than definitive head‑to‑head proof [1][2].

Data transparency Evidence grading Comparator selection

Optimal Use Cases for 2-(2-Amino-2-methylpropoxy)-3,5-dichloropyridine Hydrochloride Based on Quantitative Evidence


Atrial-Selective IKur Blockade in Human Atrial Trabeculae Assays

Researchers studying rate‑dependent atrial electrophysiology can utilize XEN‑D0103 at 3–10 µM to prolong atrial APD in a frequency‑dependent manner while leaving ventricular action potentials unaffected. This property allows mechanistic studies of IKur without confounding ventricular effects [1].

In-Vivo Atrial Fibrillation Models Requiring Neutral Heart Rate and QTc Profiles

Preclinical AF models in rodents or large animals benefit from XEN‑D0103’s demonstrated lack of heart rate effect and clinical QTc neutrality. This enables investigation of the IKur contribution to AF burden without the hemodynamic complications that accompany less selective blockers [2].

Reference Compound for Ion Channel Safety Pharmacology Panels

Because XEN‑D0103’s human ventricular safety has been confirmed up to plasma levels of 7000 ng mL⁻¹, it can serve as a selective Kv1.5 reference in cardiac safety profiling panels (hERG, NaV1.5, CaV1.2) to benchmark new chemical entities intended for atrial‑specific indications [1].

High‑Purity Starting Material for Medicinal Chemistry Optimization

The availability of XEN‑D0103 at ≥98% purity from suppliers such as Fluorochem supports its use as a high‑quality starting point for analogue synthesis or as an analytical reference standard in structure‑activity relationship (SAR) programs targeting Kv1.5 channels .

Quote Request

Request a Quote for 2-(2-Amino-2-methylpropoxy)-3,5-dichloropyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.